5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
Empirical Formula: CHNO
Molecular Weight: 438.43 g/mol
This compound belongs to the class of 1,2,3-triazoles , which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles have diverse applications due to their unique electronic properties and reactivity.
Preparation Methods
Synthetic Routes::
- Amide Coupling :
- The carboxamide group can be introduced through amide bond formation.
- Reagents: Carboxylic acid , amine , and a coupling agent (e.g., EDC/HOBt ).
- Dimethoxyphenyl Substitution :
- The dimethoxyphenyl group can be introduced using dimethoxybenzene as a starting material.
- Conditions: Friedel-Crafts acylation or similar methods.
Click Chemistry Approach:
- Large-scale production typically involves optimized versions of the above synthetic routes.
- Quality control ensures purity and yield.
Chemical Reactions Analysis
- Oxidation : The compound may undergo oxidation at the amino group.
- Reduction : Reduction of the carbonyl group to the corresponding alcohol.
- Substitution : The dimethoxyphenyl group can be substituted.
- Reagents : Varies based on the specific reaction.
Scientific Research Applications
- Medicine : Investigated as a potential anticancer agent due to its triazole scaffold.
- Chemistry : Used in click chemistry for bioconjugation and drug discovery.
- Biology : Studied for its interactions with cellular targets.
Mechanism of Action
- Targets : Likely interacts with enzymes or receptors due to its structural features.
- Pathways : Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
- Similar Compounds :
- N-(4-Amino-2,5-diethoxyphenyl)benzamide : Shares the dimethoxyphenyl moiety .
- N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl) : Different core structure, but also contains dimethoxyphenyl groups .
- Benzamide, N-(2,5-dimethoxyphenyl)-4-methyl : Similar dimethoxyphenyl substitution pattern .
Properties
Molecular Formula |
C20H22N6O5 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(4-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O5/c1-29-13-6-4-12(5-7-13)22-17(27)11-26-19(21)18(24-25-26)20(28)23-15-9-8-14(30-2)10-16(15)31-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28) |
InChI Key |
IEHVZUCOVVXSEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N |
Origin of Product |
United States |
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